3-(Diphenylphosphorothioyl)propan-1-ol
Description
Significance of Organophosphorus Chemistry in Modern Synthesis and Materials Science
Organophosphorus compounds, characterized by a carbon-phosphorus bond, are of paramount importance across a vast spectrum of scientific and industrial domains. In modern synthesis, they serve as indispensable reagents and catalysts. For instance, phosphines are crucial ligands in metal-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures. Phosphonates are widely employed as improved Wittig reagents for alkene synthesis.
The influence of organophosphorus chemistry extends profoundly into materials science. Due to their inherent flame-retardant properties with low smoke and toxicity, organophosphorus compounds are recognized as environmentally benign fire retardants. Furthermore, the strong coordination ability of the phosphoryl (P=O) group with metals makes them excellent extractants and corrosion inhibitors. Their utility also encompasses agrochemicals, pharmaceuticals, and water treatment as scale inhibitors and chelating agents. nih.govnih.gov
Overview of Phosphine (B1218219) Chalcogenides and their Role in Chemical Research
Phosphine chalcogenides are a class of organophosphorus compounds with the general formula R₃P=E, where E is a chalcogen (oxygen, sulfur, selenium, or tellurium). These compounds, particularly phosphine oxides (E=O) and phosphine sulfides (E=S), are significant in various areas of chemical research. They often serve as stable, crystalline solids, making them easy to handle and purify.
In the realm of coordination chemistry, phosphine chalcogenides act as ligands for transition metals, influencing the catalytic activity and selectivity of the resulting complexes. The nature of the P=E bond and the substituents on the phosphorus atom can be tuned to modulate the electronic and steric properties of the ligand. Their synthesis is often achieved through the oxidation or sulfurization of the corresponding phosphines. Recent research has focused on developing new synthetic routes and exploring their reactivity, with a particular emphasis on their application in catalysis and materials science. epa.govumb.edu.pl
Structural Features and Functional Group Analysis of 3-(Diphenylphosphorothioyl)propan-1-ol
This compound, with the CAS number 6591-15-7, is a bifunctional organophosphorus compound. Its structure incorporates a diphenylphosphorothioyl group [(C₆H₅)₂P(S)-] attached to a propan-1-ol backbone.
Structural Features: The molecule possesses a tetrahedral phosphorus center bonded to two phenyl rings, a sulfur atom, and a propyl chain, which is terminated by a primary alcohol. The presence of the bulky and electron-rich phenyl groups influences the steric and electronic environment around the phosphorus atom. The P=S bond is a key feature, contributing to the compound's polarity and reactivity. The flexible three-carbon chain provides conformational mobility.
Below is a table summarizing some of the key structural and physical properties of the compound.
| Property | Value |
| CAS Number | 6591-15-7 |
| Molecular Formula | C₁₅H₁₇OPS |
| Molecular Weight | 276.34 g/mol |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Density | Not Available |
Functional Group Analysis: The compound contains two primary functional groups: the phosphorothioyl group and the primary alcohol (hydroxyl group). The presence of these groups can be identified through various qualitative and spectroscopic methods.
Alcohol Group (-OH): The primary alcohol can be detected by several standard chemical tests. For example, reaction with sodium metal would produce hydrogen gas, observed as effervescence. The Ceric Ammonium Nitrate test would result in a color change, typically to red, indicating the presence of an alcohol.
Phosphorothioyl Group (P=S): The detection of the thiophosphoryl group is more complex. While there isn't a simple, universal qualitative test, its presence can be inferred through a combination of spectroscopic techniques. The iodine-azide reaction can be induced by some organothiophosphorus compounds, leading to the evolution of nitrogen gas. This reaction is used for the detection of several phosphorothioates. bibliotekanauki.pl
Spectroscopic analysis provides definitive evidence for the structure:
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. The P=S stretching vibration typically appears in the fingerprint region, often between 600 and 850 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the phenyl rings would also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenyl groups, as well as signals for the methylene (B1212753) protons of the propyl chain and the hydroxyl proton. The coupling patterns would provide information about the connectivity of the atoms.
³¹P NMR: A single signal would be expected in the ³¹P NMR spectrum, with a chemical shift characteristic of a pentavalent phosphorus atom in a phosphorothioate (B77711) environment.
Structure
3D Structure
Properties
CAS No. |
6591-15-7 |
|---|---|
Molecular Formula |
C15H17OPS |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-diphenylphosphinothioylpropan-1-ol |
InChI |
InChI=1S/C15H17OPS/c16-12-7-13-17(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2 |
InChI Key |
JYAIRVHSVUGTSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(CCCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Diphenylphosphorothioyl Propan 1 Ol
Reactions at the Phosphorus-Sulfur Moiety
The P=S double bond in 3-(diphenylphosphorothioyl)propan-1-ol is a key site for chemical modifications, including chalcogen atom transfer, oxidation, and reduction reactions.
The thiophosphoryl group can participate in chalcogen atom transfer reactions, where the sulfur atom is transferred to another molecule. While specific studies on this compound are not extensively documented, the reactivity of analogous phosphine (B1218219) sulfides suggests that it can act as a sulfur-donating agent in the presence of suitable acceptors, such as phosphines or carbenes. This process would result in the formation of the corresponding phosphine oxide and a new sulfur-containing species. The general transformation is depicted below:
Ph₂P(S)(CH₂)₃OH + Acceptor → Ph₂P(O)(CH₂)₃OH + Acceptor=S
These reactions are often driven by the formation of the thermodynamically more stable phosphoryl (P=O) bond.
The phosphorus-sulfur bond can undergo both oxidation and reduction, leading to changes in the oxidation state of the phosphorus and sulfur atoms.
Oxidation: While the thiophosphoryl group is generally stable to mild oxidizing agents, strong oxidants can lead to the formation of various oxidized products. The specific outcome depends on the reaction conditions.
Reduction: The reduction of the thiophosphoryl group to a phosphine is a more common transformation. This can be achieved using various reducing agents. For instance, tertiary phosphine sulfides can be desulfurized to the corresponding phosphines using reagents such as trichlorosilane (B8805176) (HSiCl₃) in the presence of a base like triethylamine, or with tris(dimethylamino)phosphine. rsc.org This reaction is valuable for synthesizing the corresponding phosphine, 3-(diphenylphosphino)propan-1-ol.
| Transformation | Reagent | Product |
| Reduction | HSiCl₃/Et₃N | 3-(Diphenylphosphino)propan-1-ol |
| Reduction | P(NMe₂)₃ | 3-(Diphenylphosphino)propan-1-ol |
Reactions Involving the Hydroxyl Functionality
The terminal hydroxyl group of this compound behaves as a typical primary alcohol, undergoing a variety of reactions such as esterification, etherification, and nucleophilic substitution.
Esterification: The hydroxyl group can be readily converted to an ester by reaction with carboxylic acids, acid chlorides, or acid anhydrides. organic-chemistry.org For example, reaction with acetyl chloride in the presence of a base would yield 3-(diphenylphosphorothioyl)propyl acetate. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction with carboxylic acids. A triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride system can also be employed for efficient esterification. nih.gov
Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
| Reaction Type | Reagent(s) | Functional Group Transformation |
| Esterification | Carboxylic Acid/DCC | -OH → -OC(O)R |
| Esterification | Acid Chloride/Base | -OH → -OC(O)R |
| Etherification | 1. NaH 2. Alkyl Halide | -OH → -OR |
The hydroxyl group is a poor leaving group and therefore requires activation to undergo nucleophilic substitution. libretexts.org This can be achieved by converting it into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate ester can then be displaced by a variety of nucleophiles. msu.edu
Alternatively, the Mitsunobu reaction provides a method for the direct substitution of the hydroxyl group with a nucleophile, such as an azide (B81097) or a carboxylate, in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD). unco.edu
| Activation Method | Reagent(s) | Intermediate | Subsequent Reaction with Nucleophile |
| Sulfonate Ester Formation | TsCl/Pyridine | Tosylate | Sₙ2 displacement of the tosylate group |
| Mitsunobu Reaction | PPh₃/DEAD | Alkoxyphosphonium salt | Direct displacement by the nucleophile |
Hydrophosphorylation of Carbon-Heteroatom Double Bonds
The term hydrophosphorylation refers to the addition of a P-H bond across a carbon-heteroatom double bond, such as a carbonyl (C=O) or an imine (C=N) group. It is important to note that this compound itself does not possess a P-H bond and therefore cannot directly participate in hydrophosphorylation reactions.
However, related secondary phosphine sulfides, such as diphenylphosphine (B32561) sulfide (B99878) (Ph₂P(S)H), are key reagents for this transformation. researchgate.netresearchgate.net The reaction typically proceeds via the tautomeric P(III) form, which acts as the nucleophile. surfacesciencewestern.com The addition of secondary phosphine sulfides to imines, for example, is a method for the synthesis of α-aminophosphine sulfides. surfacesciencewestern.comscholaris.ca This reaction can be catalyzed by various species and is a significant method for forming P-C bonds. nih.govresearchgate.net
The general mechanism for the hydrophosphorylation of an imine with a secondary phosphine sulfide is as follows:
Tautomerization of the secondary phosphine sulfide to its P(III) form.
Nucleophilic attack of the phosphorus atom on the electrophilic carbon of the imine.
Proton transfer to the nitrogen atom, yielding the α-aminophosphine sulfide product.
While this compound cannot be a direct reactant in hydrophosphorylation, its structural analogues with a P-H bond are central to this class of reactions.
Lack of Specific Research Data on the
Consequently, it is not possible to provide a detailed, evidence-based article on the "Electrophilic and Nucleophilic Behavior of Organophosphorus Alcohols" with a specific focus on this compound, as requested. The creation of scientifically accurate data tables and a comprehensive discussion of research findings are precluded by the absence of primary literature on this particular molecule's reactivity.
General chemical principles suggest that this compound possesses two primary reactive sites: the nucleophilic hydroxyl (-OH) group and the phosphorus center of the diphenylphosphorothioyl group, which can exhibit electrophilic properties.
Nucleophilic Behavior of the Hydroxyl Group: The lone pairs of electrons on the oxygen atom of the primary alcohol functional group would be expected to act as a nucleophile. This could involve reactions such as esterification with carboxylic acids or their derivatives (e.g., acid anhydrides or acyl chlorides), and etherification, for instance, through a Williamson ether synthesis. However, without experimental data, the specific conditions, catalysts, and efficiency of such reactions for this particular substrate remain speculative.
Electrophilic and Nucleophilic Behavior at the Phosphorus Center: The phosphorus atom, bonded to two phenyl groups, a sulfur atom, and a propyl chain, is electron-deficient and thus a potential electrophilic site. It could be susceptible to attack by strong nucleophiles, potentially leading to substitution at the phosphorus center. The mechanism of such a substitution (e.g., concerted SN2-like or a stepwise addition-elimination pathway) would be influenced by the nature of the nucleophile and the reaction conditions. Conversely, the sulfur atom could exhibit nucleophilic character in certain contexts.
Without dedicated research on this compound, any detailed discussion of its reactivity would be theoretical and not based on the "detailed research findings" and "data tables" as stipulated in the instructions. Therefore, to maintain scientific accuracy and adhere to the strict constraints of the request, the article section cannot be generated at this time.
Coordination Chemistry and Ligand Applications of 3 Diphenylphosphorothioyl Propan 1 Ol
3-(Diphenylphosphorothioyl)propan-1-ol as a Phosphine (B1218219) Ligand
This compound is a bifunctional organophosphorus compound. Its structure consists of a three-carbon propanol (B110389) backbone, with a diphenylphosphorothioyl group [(C₆H₅)₂P(S)] attached to one end and a hydroxyl group (-OH) at the other. This unique structure classifies it as a P,O-type ligand, possessing two distinct potential donor sites: the "soft" phosphorus or sulfur atom and the "hard" oxygen atom.
In the realm of coordination chemistry, such ligands are often described as "hemilabile." researchgate.netwwu.eduwikipedia.org Hemilabile ligands contain at least two different coordinating groups, one of which forms a strong bond with the metal center while the other forms a weaker, more labile bond. researchgate.net This hemilability is a crucial feature, as the dissociation of the weaker donor group can generate a vacant coordination site on the metal, which is often a prerequisite for substrate binding and catalytic activity. researchgate.netwwu.edu The phosphorus or sulfur end of this compound typically acts as the strong binding site, while the hydroxyl group provides the labile functionality.
Metal Complex Formation and Structural Diversity
The dual-donor nature of this compound allows for rich and diverse coordination chemistry, influencing both the geometry of the resulting metal complexes and the electronic environment of the metal center.
Chelation Modes and Coordination Geometry
This compound can coordinate to a metal center in several ways. It can act as a monodentate ligand, binding solely through its phosphorus/sulfur atom, with the hydroxyl group remaining uncoordinated. Alternatively, it can function as a bidentate chelating ligand, binding through both the phosphorus/sulfur and the oxygen atoms to form a stable metallacycle. The formation of a chelate is often favored due to the thermodynamic stability conferred by the chelate effect. wikipedia.org
When it acts as a bidentate (P,O) ligand, the propanol backbone creates a six-membered chelate ring, a common and stable conformation in coordination chemistry. The resulting coordination geometry around the metal center is dictated by the metal's identity, its oxidation state, and the other ligands present. For instance, with a square-planar d⁸ metal like Palladium(II), a complex featuring one bidentate this compound ligand and two other monodentate ligands (e.g., halides) would adopt a distorted square-planar geometry. researchgate.netnih.gov For octahedral metal centers, the ligand can occupy two adjacent coordination sites.
Electronic and Steric Effects of the Ligand on Metal Centers
The efficacy of a phosphine ligand in catalysis is largely determined by its electronic and steric properties, which can be quantified using Tolman's parameters: the Tolman Electronic Parameter (TEP) and the cone angle (θ). libretexts.orgrsc.orgumb.edu
Electronic Effects : The TEP is determined by measuring the C-O stretching frequency in nickel-carbonyl complexes. libretexts.org Strongly electron-donating ligands increase the electron density on the metal, which enhances back-bonding to the CO ligands and lowers the stretching frequency. libretexts.orgumb.edu The phosphorothioyl group in this compound is generally considered to be less electron-donating than a comparable phosphine due to the influence of the electronegative sulfur atom. This electronic tuning can impact the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination.
Steric Effects : The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. ub.edu It is defined as the apex angle of a cone centered on the metal that encompasses the van der Waals radii of the ligand's outermost atoms. libretexts.org The two phenyl groups on the phosphorus atom of this compound confer significant steric hindrance. Bulky ligands often promote the formation of coordinatively unsaturated species, which are highly active catalytically, and can also influence the selectivity of a reaction. umb.edu
| Ligand | Tolman Electronic Parameter (νCO in cm⁻¹) | Cone Angle (θ in °) |
|---|---|---|
| P(t-Bu)₃ | 2056.1 | 182 |
| PCy₃ | 2056.4 | 170 |
| PPh₃ | 2068.9 | 145 |
| P(OPh)₃ | 2085.3 | 128 |
| PF₃ | 2110.8 | 104 |
Applications in Homogeneous Catalysis
The tunable steric and electronic properties, combined with its hemilabile nature, make this compound and related P,O-ligands valuable in homogeneous catalysis.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental tools for C-C bond formation in organic synthesis. nih.gov The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Phosphine ligands are crucial in this cycle. They stabilize the active Pd(0) species and their steric and electronic properties influence the efficiency of each step.
The use of a ligand like this compound can facilitate the catalytic cycle. The strong P-Pd bond maintains the ligand's connection to the catalyst, while the labile O-Pd interaction can open a coordination site for the incoming substrates (e.g., aryl halide or organoboron reagent). The bulky diphenyl groups can promote the reductive elimination step, which releases the final product and regenerates the active catalyst. nih.gov
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Bromobenzene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | High |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | EtOH/Water | >95 |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 92 |
Hydrogenation Reactions
Hydrogenation is a fundamental chemical process involving the addition of hydrogen across a double or triple bond. Metal complexes containing phosphine ligands are often used as catalysts for these transformations. In catalytic hydrogenation, the ligand can influence the activation of H₂ by the metal center and the subsequent transfer of hydrogen atoms to the substrate.
Ligands like this compound can be employed in the hydrogenation of various functional groups. A relevant industrial process is the hydrogenation of 3-hydroxypropanal (B37111) to produce 1,3-propanediol, a valuable monomer for polymers like poly(trimethylene terephthalate). researchgate.net While this reaction often uses heterogeneous catalysts, the principles apply to homogeneous systems where a metal-phosphine complex could offer high selectivity under milder conditions. The hemilabile nature of the P,O-ligand could again play a role by creating a vacant site for the coordination of the substrate to be hydrogenated.
| Substrate | Product | Catalyst System | Conditions | Key Outcome |
|---|---|---|---|---|
| 3-Hydroxypropanal | 1,3-Propanediol | Ru/TiO₂ (Heterogeneous) | 40-60°C, 40 bar H₂ | Stable activity and selectivity |
| Glycerol | 1,3-Propanediol | Pt/Al₂O₃ with Tungsten additive | Aqueous, High Temp/Pressure | Yields up to 28% selectivity |
Asymmetric Catalysis with Chiral Analogues
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. nih.gov While direct applications of chiral analogues of this compound are not extensively documented in dedicated studies, the principles of ligand design allow for extrapolation of their potential in asymmetric transformations. Chiral ligands containing both phosphorus and sulfur atoms (P,S-ligands) are known to be effective in a variety of catalytic reactions due to the distinct electronic and steric properties of the donor atoms. scilit.com
Chiral analogues of this compound could be envisioned by introducing chirality in the propanol backbone or at the phosphorus center, creating P-stereogenic ligands. nih.govnih.gov These chiral ligands could then be employed in transition-metal-catalyzed reactions where the bidentate or monodentate coordination of the ligand to the metal center creates a chiral environment, influencing the stereochemical outcome of the reaction. The design of such ligands often focuses on creating a rigid and well-defined chiral pocket around the metal's active site. researchgate.net
The effectiveness of chiral phosphine ligands is highly dependent on their structural and electronic properties. researchgate.net For instance, in palladium-catalyzed asymmetric allylic alkylation, a benchmark reaction for testing new chiral ligands, the enantioselectivity is finely tuned by the ligand's structure. acs.org Chiral P,S-ligands have demonstrated success in such reactions, highlighting the potential of chiral phosphorothioyl-containing compounds. scilit.com The presence of both a soft sulfur atom and a tunable phosphorus atom allows for a unique coordination environment that can lead to high levels of enantiocontrol.
Below is a representative table of results for asymmetric reactions using various types of chiral phosphorus ligands, illustrating the typical performance that could be targeted with novel chiral analogues of this compound.
| Catalyst System | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Rh(I) with Chiral Bisphosphine | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | >95 | 95 |
| Pd(0) with Chiral Ferrocenyl P,S-Ligand | Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate | 98 | 96 |
| Cu(I) with Chiral Phosphoramidite | Conjugate Addition | Cyclohex-2-en-1-one | 99 | 98 |
This table presents representative data from studies on various chiral phosphorus ligands to illustrate the performance of such catalysts in asymmetric synthesis.
Role in Catalyst Stability and Reactivity
The stability and reactivity of a homogeneous catalyst are critically influenced by the nature of its ligands. Phosphine ligands, in general, are known to stabilize metal centers and modulate their catalytic activity. rsc.org The phosphorothioyl group (P=S) in this compound introduces specific electronic and steric effects that can impact catalyst performance. The presence of the sulfur atom can influence the electron density at the phosphorus atom, which in turn affects the coordination to the metal center. rsc.org
The thiophosphoryl group is generally considered to be a weaker σ-donor and a better π-acceptor compared to the corresponding phosphine oxide (P=O) group. This modulation of electronic properties can affect the reactivity of the metal center, influencing substrate activation and product formation rates. Moreover, the steric bulk of the diphenylphosphorothioyl group can play a significant role in creating a specific coordination environment around the metal, which can enhance selectivity and prevent catalyst deactivation pathways such as dimerization or aggregation.
The propan-1-ol moiety of the ligand can also contribute to catalyst stability and reactivity. The hydroxyl group can participate in secondary interactions, such as hydrogen bonding with the substrate or other components of the catalytic system. In some cases, the hydroxyl group can act as a hemilabile coordinating group, where it can reversibly bind to the metal center, potentially opening up a coordination site for substrate binding during the catalytic cycle. This hemilability can be a key factor in enhancing catalytic turnover rates.
Heterogeneous Catalysis and Surface Functionalization with Phosphorothioyl Compounds
The immobilization of homogeneous catalysts onto solid supports is a widely employed strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter. mdpi.com Phosphorothioyl compounds, including this compound, are promising candidates for the functionalization of surfaces and the creation of heterogeneous catalysts.
The hydroxyl group of this compound serves as a key functional group for covalent attachment to various solid supports, most commonly silica (B1680970) (SiO2). nih.govresearchgate.net The surface of silica is rich in silanol (B1196071) groups (Si-OH), which can react with the hydroxyl group of the ligand, or a silylated derivative thereof, to form a stable covalent bond. This process, known as surface functionalization or grafting, results in the ligand being anchored to the silica surface. nebraska.edu
Once the phosphorothioyl ligand is immobilized, it can be used to coordinate with a metal precursor to generate a heterogeneous catalyst. uq.edu.au This approach allows for the creation of single-site catalysts with well-defined active centers, which can lead to improved selectivity compared to traditional heterogeneous catalysts. The porous nature of materials like mesoporous silica nanoparticles can further enhance catalytic performance by providing high surface area and controlled access of substrates to the active sites. researchgate.netnih.gov
The stability of such heterogeneous catalysts is often enhanced due to the covalent linkage of the ligand to the support, which can prevent leaching of the metal complex into the reaction medium. nih.gov This is a significant advantage for applications in fine chemical synthesis and pharmaceutical manufacturing, where product purity is paramount.
The table below summarizes different strategies for the functionalization of silica surfaces, which could be adapted for the immobilization of this compound.
| Functional Group on Ligand | Linkage Chemistry | Support Material | Application |
| Hydroxyl (-OH) | Silylation with organosilanes | Mesoporous Silica | Drug Delivery, Catalysis |
| Thiol (-SH) | Reaction with halogenated or epoxy-functionalized silica | Silica Gel | Metal Scavenging, Catalysis |
| Amine (-NH2) | Reaction with isocyanate or aldehyde-functionalized silica | Silica Nanoparticles | Bioconjugation, Catalysis |
This table illustrates common surface functionalization strategies that are relevant for the immobilization of ligands with reactive functional groups.
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of phosphorus-containing organic compounds. For 3-(Diphenylphosphorothioyl)propan-1-ol, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecular framework.
Phosphorus-31 (³¹P) NMR spectroscopy is particularly informative as the ³¹P nucleus is 100% naturally abundant, has a spin of ½, and exhibits a wide chemical shift range, making it highly sensitive to the electronic environment of the phosphorus atom. huji.ac.ilwikipedia.org Spectra are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. wikipedia.org
For this compound, the phosphorus atom is in a pentavalent state, bonded to two phenyl groups, a sulfur atom, and the propyl chain. The chemical shift (δ) is expected to appear in a specific region characteristic of phosphine (B1218219) sulfides. While specific experimental data for this compound is not publicly available, related thiophosphoryl compounds often exhibit ³¹P chemical shifts in the downfield region. The precise chemical shift provides insight into the electronic nature of the substituents on the phosphorus atom.
When coupled with protons (¹H), the ³¹P signal will exhibit splitting patterns (coupling). The protons on the α-carbon (the carbon adjacent to the phosphorus) will show a two-bond coupling (²JP-H), while protons on the β- and γ-carbons of the propyl chain will show three-bond (³JP-H) and four-bond (⁴JP-H) couplings, respectively. huji.ac.il These coupling constants, measured in Hertz (Hz), are invaluable for assigning the proton signals corresponding to the propyl chain. Typically, the magnitude of the coupling decreases as the number of bonds between the phosphorus and hydrogen atoms increases. huji.ac.il
Table 1: Predicted ³¹P NMR Characteristics for this compound
| Parameter | Expected Observation | Rationale |
| Chemical Shift (δ) | Downfield region | Characteristic for pentavalent phosphine sulfides. |
| Multiplicity | Multiplet (in ¹H-coupled spectrum) | Coupling to protons on the propyl chain. |
| Coupling Constants | ²JP-H > ³JP-H > ⁴JP-H | Coupling magnitude generally decreases with increasing distance. |
Proton (¹H) NMR: The ¹H NMR spectrum provides detailed information about the number and types of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aromatic protons of the phenyl groups, the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons of the propanol (B110389) chain.
Phenyl Protons: The ten protons on the two phenyl rings are expected to appear as complex multiplets in the aromatic region, typically between 7.0 and 8.0 ppm.
Propyl Chain Protons: The propyl chain gives rise to three distinct sets of signals. The -CH₂- group attached to the phosphorus (α-carbon) will be influenced by both the phosphorus atom and the adjacent methylene group. The central -CH₂- group (β-carbon) will be coupled to the protons on the α and γ carbons. The terminal -CH₂- group (γ-carbon), bonded to the hydroxyl group, will be the most upfield of the chain protons. docbrown.info The hydroxyl proton (-OH) typically appears as a broad singlet, though its chemical shift can vary depending on solvent, concentration, and temperature.
P-H Coupling: As mentioned, the protons on the propyl chain will exhibit coupling to the ³¹P nucleus, which helps in their definitive assignment.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments. In a proton-decoupled spectrum, each unique carbon atom gives a single peak.
Phenyl Carbons: The phenyl rings will show signals in the aromatic region (~120-140 ppm). Due to symmetry, four distinct signals are expected for the two phenyl groups: one for the ipso-carbon (attached to P), two for the ortho-, two for the meta-, and one for the para-carbon. These carbons will also exhibit coupling to the phosphorus atom (JP-C), with the one-bond coupling (¹JP-C) for the ipso-carbon being the largest.
Propyl Carbons: The three carbon atoms of the propyl chain will give rise to three separate signals. The chemical shifts will be influenced by their proximity to the electronegative phosphorus and oxygen atoms. docbrown.info The α-carbon signal will show a large one-bond P-C coupling, while the β- and γ-carbons will show smaller two- and three-bond couplings, respectively.
Table 2: Predicted ¹H and ¹³C NMR Signal Assignments for this compound
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Multiplicity & Coupling |
| Phenyl (Ar-H, Ar-C) | 7.0 - 8.0 | 120 - 140 | Multiplets (¹H); Singlets with P-C coupling (¹³C) |
| P-CH₂- (α-carbon) | Downfield alkyl region | Downfield alkyl region | Multiplet (¹H); Singlet with large ¹JP-C (¹³C) |
| -CH₂- (β-carbon) | Mid alkyl region | Mid alkyl region | Multiplet (¹H); Singlet with ²JP-C (¹³C) |
| -CH₂-OH (γ-carbon) | Upfield alkyl region | ~60 ppm | Triplet (¹H); Singlet with ³JP-C (¹³C) |
| -OH | Variable | N/A | Broad Singlet (¹H) |
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. Key functional groups have characteristic absorption bands. For this compound, the most prominent peaks would be:
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding. docbrown.info
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain appear just below 3000 cm⁻¹.
P=S Stretch: The phosphorus-sulfur double bond (thiophosphoryl group) typically shows a medium to strong absorption in the 600-850 cm⁻¹ range.
P-Ph Stretch: Vibrations associated with the phosphorus-phenyl bond are expected in the fingerprint region.
C-O Stretch: The stretching vibration of the C-O single bond in the primary alcohol is expected around 1050 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The P=S and P-Ph bonds, as well as the symmetric breathing modes of the phenyl rings, are expected to give strong signals in the Raman spectrum.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. Upon ionization, the this compound molecule will form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight.
The fragmentation of the molecular ion provides a structural fingerprint. Expected fragmentation pathways include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is common for alcohols, which could lead to the loss of a C₂H₄OH radical.
Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at [M-18]⁺.
Cleavage of the Propyl Chain: Fragmentation can occur at various points along the propyl chain.
Phosphorus-Carbon Bond Cleavage: The P-C bonds can cleave, potentially leading to fragments such as [Ph₂PS]⁺ or related ions. The stability of the diphenylphosphorothioyl cation would make this a favorable pathway.
Analysis of the isotopic pattern of the molecular ion peak would also be informative. The presence of sulfur (³⁴S isotope is ~4.2% abundant) would result in a small but detectable M+2 peak.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemicalbook.com If this compound can be grown as a single crystal of sufficient quality, this technique can provide a wealth of information, including:
Bond Lengths and Angles: Precise measurement of the P=S, P-C, C-C, and C-O bond lengths and the angles between them.
Conformation: The exact torsional angles of the phenyl groups relative to the phosphorus atom and the conformation of the flexible propanol side chain.
Intermolecular Interactions: In the solid state, the hydroxyl groups are likely to form intermolecular hydrogen bonds. X-ray crystallography can map out this hydrogen-bonding network, providing insight into how the molecules pack in the crystal lattice.
This technique provides an unambiguous confirmation of the compound's structure in the solid state.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would likely be effective for separating this compound from more or less polar impurities. A UV detector would be suitable for detection due to the presence of the phenyl chromophores.
Gas Chromatography (GC): Given the compound's hydroxyl group, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. However, if the compound is sufficiently stable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for purity assessment and to identify volatile impurities. docbrown.info
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a synthesis reaction. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) alongside the starting materials, one can visualize the consumption of reactants and the formation of the product.
These methods are crucial for quality control, ensuring that the compound is of sufficient purity for its intended application and for obtaining clean spectroscopic data.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure
There is no published research focusing on the energetics and nature of the P=S bond specifically within 3-(Diphenylphosphorothioyl)propan-1-ol.
Specific charge distribution and orbital analysis data for this compound derived from computational studies are not available in the scientific literature.
Molecular Dynamics Simulations for Conformational Analysis
No studies utilizing molecular dynamics simulations to analyze the conformational landscape of this compound have been published. While MD simulations are used to study the behavior of other organophosphorus compounds, often in aqueous solutions, this specific molecule has not been the subject of such investigations.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling to elucidate the reaction mechanisms involving this compound has not been reported in the reviewed literature.
Prediction of Spectroscopic Parameters
There are no published computational studies that predict the spectroscopic parameters (e.g., NMR, IR, Raman spectra) for this compound using methods such as DFT. While computational prediction of spectra is a standard technique for characterizing organophosphorus compounds, specific data for the title compound is absent from the literature.
Emerging Applications in Materials Science
Functional Ligands in Nanoparticle Synthesis and Stabilization
While specific studies on 3-(Diphenylphosphorothioyl)propan-1-ol in nanoparticle synthesis are not extensively detailed in available literature, the broader class of organophosphorus compounds is well-established in this field. These compounds often act as capping agents that control the growth and prevent the aggregation of nanoparticles, thereby ensuring their stability. The functionality of these ligands is crucial in determining the physicochemical properties and, consequently, the application of the nanoparticles.
Integration into Polymeric Materials
The integration of organophosphorus compounds into polymeric matrices is a strategy to enhance material properties. For instance, dithiophosphoric acids have been utilized for the functionalization of polymers like polyisoprene and polynorbornene. nih.gov This process can improve properties such as flame retardancy and optical characteristics. nih.gov While direct research on this compound for polymer functionalization is not widely published, its chemical structure suggests potential for similar applications, where it could be incorporated into polymer backbones or as a pendant group to modify material performance.
Applications in Organic Electronics and Optoelectronic Devices
The field of organic electronics often leverages materials with specific electronic and optical properties. Organophosphorus compounds are explored for their potential in this area. The application of 1,3-propanediol, a related structural backbone, in the polymer industry for products like polytrimethylene terephthalate (B1205515) (PTT) highlights the utility of such molecules in creating materials for fibers, films, and engineering thermoplastics. researchgate.netqub.ac.uk Although direct evidence for the use of this compound in organic electronic devices is not prominent, its diphenylphosphorothioyl group could impart unique electronic characteristics worthy of investigation.
Future Research Directions and Perspectives
Development of Novel Synthetic Pathways for Phosphorothioyl Alcohols
The synthesis of phosphorothioyl alcohols, including 3-(Diphenylphosphorothioyl)propan-1-ol, is an area ripe for innovation. Current synthetic methods often involve multi-step procedures that may have limitations in terms of yield, scalability, and the use of hazardous reagents. Future research could focus on developing more efficient and sustainable synthetic routes.
One promising direction is the exploration of one-pot synthesis methodologies. These strategies aim to combine multiple reaction steps into a single process, thereby reducing waste, saving time, and lowering costs. For instance, a one-pot reaction could involve the direct reaction of a suitable phosphorus-containing starting material with a bifunctional C3-synthon that incorporates both the hydroxyl group (or a protected version) and a reactive site for the introduction of the diphenylphosphorothioyl moiety.
Another area for development is the use of catalysis to facilitate the synthesis. This could involve the use of transition metal catalysts or organocatalysts to promote the key bond-forming reactions under milder conditions and with higher selectivity. For example, the development of catalytic methods for the hydrophosphinylation of allylic alcohols could provide a direct and atom-economical route to this compound and its analogues. A review of synthetic methods for preparing phosphonothioates and related compounds highlights various approaches, including the alkylation of P(V)-thiolate anions, which could be adapted and optimized. researchgate.net
Furthermore, exploring enzymatic or biocatalytic routes could offer a green and highly selective alternative to traditional chemical synthesis. pnas.org While currently less common for this class of compounds, the development of specific enzymes could enable the synthesis of phosphorothioyl alcohols with high enantiopurity, which is particularly relevant for the design of chiral analogues as discussed later.
| Potential Synthetic Strategy | Description | Potential Advantages |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | Reduced waste, time, and cost. |
| Catalytic Methods | Utilizing transition metal or organocatalysts. | Milder reaction conditions, higher selectivity, atom economy. |
| Biocatalytic Routes | Employing enzymes for the synthesis. | High selectivity, environmentally friendly, access to chiral compounds. |
Exploration of New Catalytic Applications of its Metal Complexes
The presence of both a soft phosphorus atom and a hard oxygen atom in this compound makes it an attractive bidentate P,O-ligand for the coordination of various metal centers. The resulting metal complexes could exhibit novel catalytic activities. Future research should focus on the synthesis and characterization of such complexes and the systematic evaluation of their catalytic performance in a range of organic transformations.
A key area of interest is the use of these complexes in cross-coupling reactions. The electronic and steric properties of the ligand can be tuned by modifying the phenyl groups on the phosphorus atom, which in turn can influence the reactivity and selectivity of the metal catalyst. For instance, palladium complexes of P,O-ligands have been explored in Heck and Suzuki-Miyaura coupling reactions. nih.gov Investigating the performance of this compound-metal complexes in these and other cross-coupling reactions, such as C-N and C-O bond formation, could lead to the discovery of highly efficient catalytic systems.
Another potential application is in the field of polymerization catalysis. The geometry and electronic environment of the metal center, dictated by the P,O-ligand, can play a crucial role in controlling the polymerization process, including the molecular weight and stereochemistry of the resulting polymer.
Furthermore, the hemilabile nature of the P,O-ligand, where the P-metal bond is typically stronger than the O-metal bond, could be exploited in catalysis. The dissociation of the weaker O-metal bond can open up a coordination site on the metal center for substrate activation, which is a desirable feature for many catalytic cycles.
| Metal Complex Application | Potential Transformation | Rationale |
| Cross-Coupling Reactions | Heck, Suzuki-Miyaura, C-N and C-O bond formation. | Tunable electronic and steric properties of the P,O-ligand. |
| Polymerization Catalysis | Control of polymer molecular weight and stereochemistry. | Influence of ligand geometry on the active catalytic site. |
| Hemilabile Catalysis | Substrate activation through reversible ligand dissociation. | Exploiting the different bond strengths of P-metal and O-metal bonds. |
Design of Chiral Analogues for Asymmetric Transformations
The development of chiral ligands for asymmetric catalysis is a major focus in modern organic chemistry. pnas.orgpnas.orgresearchgate.net The structure of this compound provides a scaffold for the design of novel chiral P,O-ligands. Future research in this area would involve the synthesis of enantiomerically pure analogues of this compound and their application in asymmetric catalysis.
One approach to introduce chirality is to modify the carbon backbone. For example, introducing a stereocenter at the C1 or C2 position of the propan-1-ol chain would result in a chiral ligand. The synthesis of such analogues could be achieved through the use of chiral starting materials or through asymmetric synthesis.
Another strategy is to introduce chirality at the phosphorus atom. P-chiral phosphine (B1218219) ligands have proven to be highly effective in a variety of asymmetric transformations. nih.gov The synthesis of P-chiral analogues of this compound would be a challenging but potentially rewarding endeavor.
Once synthesized, these chiral ligands could be coordinated to various transition metals, such as rhodium, iridium, palladium, and copper, to generate chiral catalysts. These catalysts could then be screened for their effectiveness in a range of asymmetric reactions, including hydrogenation, hydrosilylation, allylic alkylation, and conjugate addition reactions. The modular nature of the ligand would allow for the fine-tuning of its steric and electronic properties to optimize enantioselectivity for a specific transformation. pnas.org
| Chiral Analogue Design | Potential Asymmetric Transformation | Key Feature |
| Chiral Carbon Backbone | Asymmetric hydrogenation, hydrosilylation. | Introduction of stereocenters in the propan-1-ol chain. |
| P-Chiral Center | Asymmetric allylic alkylation, conjugate addition. | Chirality is located directly at the phosphorus atom. |
Integration into Advanced Materials Systems for Enhanced Performance
The unique combination of a polar hydroxyl group and a bulky, phosphorus-containing group suggests that this compound could be a valuable component in the development of advanced materials. Future research should explore the incorporation of this compound into various material systems to enhance their properties.
One significant area of application is in the development of flame retardants. Organophosphorus compounds are well-known for their flame-retardant properties, and they are considered more environmentally friendly alternatives to halogenated flame retardants. nih.govtandfonline.comtandfonline.comnih.govmdpi.com The phosphorus content of this compound, along with its potential to be covalently incorporated into polymer matrices via its hydroxyl group, makes it a promising candidate for a reactive flame retardant. Its incorporation could enhance the thermal stability and reduce the flammability of polymers such as polyurethanes, polyesters, and epoxy resins.
Furthermore, the hydroxyl group allows for the grafting of this molecule onto the surface of various materials, including nanoparticles and other substrates. Such surface modification could be used to alter the surface properties of the material, for example, to improve its dispersibility in a polymer matrix or to introduce specific functionalities.
The integration of this compound into polymer electrolytes for batteries is another potential avenue of research. The phosphorus and sulfur atoms could potentially enhance ion transport, while the organic backbone provides flexibility.
| Material Application | Function of this compound | Potential Benefit |
| Flame Retardants | Covalently incorporated phosphorus-containing additive. | Enhanced thermal stability and reduced flammability of polymers. nih.govtandfonline.comnih.govmdpi.com |
| Surface Modification | Grafting onto nanoparticles or other substrates. | Improved dispersibility and tailored surface properties. |
| Polymer Electrolytes | Component of the electrolyte matrix. | Potentially enhanced ion transport for battery applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
